N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)propanamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)propanamide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and sulfur-containing reagents.
Attachment of the Propanamide Group: The propanamide group can be introduced through an amide coupling reaction using appropriate reagents such as carbodiimides.
Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be attached via a nucleophilic substitution reaction using an appropriate phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are modulated by the compound’s activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methylphenoxy)propanamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenoxy)propanamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)propanamide is unique due to its specific ethylphenoxy group, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-ethylphenoxy)propanamide |
InChI |
InChI=1S/C17H17N3O2S/c1-3-12-4-7-14(8-5-12)22-11(2)17(21)18-13-6-9-15-16(10-13)20-23-19-15/h4-11H,3H2,1-2H3,(H,18,21) |
InChI Key |
XUSAWWCRBZNDGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
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